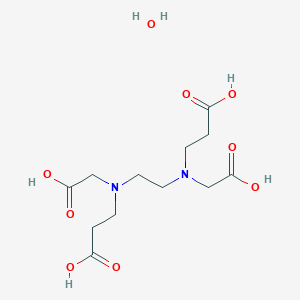

Ethylenediamine-N,N'-diacetic-N,N'-dipropionic acid hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid hydrate, also known as EDDADP, is a complexing agent derived from ethylenediamine . It acts as a chelating agent and is used as a haemostatic . It has been associated with tumor-inhibitory effects .

Molecular Structure Analysis

The molecular formula of Ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid hydrate is C12H20N2O8 . The molecular weight is 320.30 g/mol .Chemical Reactions Analysis

Ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid hydrate can be used to synthesize binary and ternary copper (II) complexes with potent proteasome inhibitory properties . It can also form Pd (EDDA) complexes which can coordinate with amino acids, peptides, or DNA units .Physical and Chemical Properties Analysis

Ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid hydrate is a white to almost white powder or crystal . It is soluble in warm water . The melting point is 224°C .Safety and Hazards

Mécanisme D'action

Target of Action

Ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid hydrate, also known as EDDA, is primarily a chelating agent . Its primary targets are metal ions , particularly copper (II) ions .

Mode of Action

EDDA interacts with its targets by forming complexes . It has the ability to bind to metal ions, such as copper (II), through a process known as chelation . This interaction results in the formation of stable, water-soluble complexes that can be easily excreted from the body .

Biochemical Pathways

The chelation process affects various biochemical pathways. For instance, EDDA has been used to synthesize binary and ternary copper (II) complexes with potent proteasome inhibitory properties . Additionally, it can form Pd (EDDA) complexes which can coordinate with amino acids, peptides, or DNA units .

Pharmacokinetics

As a chelating agent, it is expected to have good bioavailability due to its ability to form water-soluble complexes with metal ions .

Result of Action

The molecular and cellular effects of EDDA’s action are largely dependent on the specific metal ions it chelates. For instance, by chelating copper (II) ions, EDDA can inhibit the activity of the proteasome, a complex that degrades unneeded or damaged proteins within cells .

Action Environment

The action, efficacy, and stability of EDDA can be influenced by various environmental factors. For instance, the presence of specific metal ions in the environment can affect EDDA’s chelating activity . Additionally, factors such as pH and temperature can influence the stability of the complexes formed by EDDA .

Analyse Biochimique

Biochemical Properties

Ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid hydrate can interact with various biomolecules in biochemical reactions. It is known to form binary and ternary copper (II) complexes with potent proteasome inhibitory properties . It can also coordinate with amino acids, peptides, or DNA units .

Molecular Mechanism

The molecular mechanism of Ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid hydrate involves its ability to bind with biomolecules and influence their activity. For instance, it can form complexes with copper (II), potentially inhibiting the proteasome, a protein complex that degrades unneeded or damaged proteins .

Propriétés

IUPAC Name |

3-[2-[2-carboxyethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]propanoic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O8.H2O/c15-9(16)1-3-13(7-11(19)20)5-6-14(8-12(21)22)4-2-10(17)18;/h1-8H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22);1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRVYLYLOBPAUMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CCN(CCC(=O)O)CC(=O)O)CC(=O)O)C(=O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 7-propan-2-yloxypyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B6298326.png)

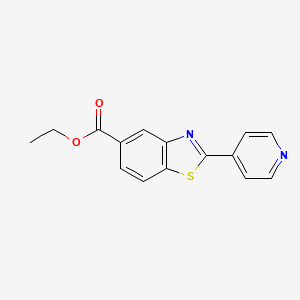

![Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99%](/img/structure/B6298349.png)

![Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate hydrochloride; 95%](/img/structure/B6298362.png)

![5-t-Butyl 2-ethyl 6,7-dihydrothiazolo[4,5-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B6298367.png)

![Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II), dichloromethane adduct, 99%](/img/structure/B6298375.png)